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molecular formula C14H9Cl2N B8806348 5,7-Dichloro-2-phenyl-1h-indole CAS No. 5326-26-1

5,7-Dichloro-2-phenyl-1h-indole

Cat. No. B8806348
M. Wt: 262.1 g/mol
InChI Key: WMIDZSJJZVLDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07473786B1

Procedure details

The general procedure was used to convert 2,4-Dichloro-6-iodo-phenylamine and phenylacetylene to the title product. Purification by flash chromatography gave the analytically pure product as a white solid, 85% yield. 1H NMR (300 MHz, DMSO) δ 11.82 (s, 1H), 8.01-7.98 (d, J=8.2, 2H), 7.57 (s, 1H), 7.51-7.46 (t, J=7.15, 2H), 7.40-7.36 (t, J=7.15, 1H), 7.26 (d, J=1.88, 1H), 6.95 (d, J=2.07, 1H). 13C NMR (75 MHz, DMSO) δ 141.99, 133.71, 131.98, 131.86, 129.60, 129.10, 126.98, 124.85, 121.56, 119.11, 117.40, 100.90. Anal. Calcd. for C14H9Cl2N: C, 64.15; H, 3.46; Cl, 27.05; N, 5.34. Found C, 64.09; H, 3.37; Cl, 27.05; N, 5.28. m.p.: 135.5-137.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4](I)[C:3]=1[NH2:10].[C:11]1([C:17]#[CH:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Cl:8][C:6]1[CH:5]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:7]=1)[NH:10][C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)I)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=C(C1)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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